molecular formula C11H18O B8679158 EINECS 272-323-7 CAS No. 68804-33-1

EINECS 272-323-7

Cat. No.: B8679158
CAS No.: 68804-33-1
M. Wt: 166.26 g/mol
InChI Key: WUFJEAHVTVBYPF-UHFFFAOYSA-N
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Description

EINECS 272-323-7 is an organic compound with the molecular formula C11H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 272-323-7 typically involves the reaction of acetoacetic ester with formaldehyde in the presence of ammonium acetate. The reaction is carried out at room temperature, followed by dilution with dichloromethane, washing with water, and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

EINECS 272-323-7 undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-carboxylic acid.

    Reduction: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 272-323-7 has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of EINECS 272-323-7 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the aldehyde group.

    3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene: A similar compound with a double bond in the heptane ring.

    3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene-2,5-dione: A similar compound with two ketone groups.

Properties

CAS No.

68804-33-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde

InChI

InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h6-10H,4-5H2,1-3H3

InChI Key

WUFJEAHVTVBYPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1C=O)C2(C)C

Origin of Product

United States

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